molecular formula C14H11NO2S B1362112 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-08-6

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No. B1362112
M. Wt: 257.31 g/mol
InChI Key: AVTYCVDJBULGNK-UHFFFAOYSA-N
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Description

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid, can be achieved through microwave-assisted methods . These methods are pollution-free, energy-efficient, less time-consuming, and involve one-pot reactions, solvent-free reaction conditions, ultrasound-promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid consists of a thieno[2,3-b]quinoline core with two methyl groups at the 7 and 8 positions and a carboxylic acid group at the 2 position .

Scientific Research Applications

Synthesis and Antibacterial Activity

A significant application of 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid derivatives is in the field of synthesis and antibacterial activity. Research indicates that these compounds can be synthesized using various methods, including microwave-induced synthesis, and exhibit notable antibacterial properties. This makes them potential candidates for the development of new antibacterial agents (Raghavendra et al., 2006).

Chemical Reactions and Synthesis Methods

The compound's derivatives are involved in various chemical reactions, leading to the creation of diverse thieno[2,3-b]quinoline-2-carboxylic acids and related structures. These synthetic routes and reactions offer insights into the versatility of these compounds in chemical synthesis (Kiran et al., 2007).

Antioxidant and Anti-Inflammatory Properties

Studies have also highlighted the antioxidant and anti-inflammatory potential of novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives. These properties make them valuable for further investigation in the context of therapeutic applications, particularly in diseases where oxidative stress and inflammation play a key role (Mahajan et al., 2017).

Antitumor Evaluation

Further research into thieno[2,3-b]quinoline derivatives has revealed their potential in antitumor activities. Certain derivatives have shown promising results against various malignant cell lines, indicating their potential use in cancer therapy (DoganKoruznjak et al., 2002).

properties

IUPAC Name

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYCVDJBULGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

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